

2-Chloro-3,4-difluorobenzoic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3,4-difluorobenzoic acid

Cat. No.: B168398

[Get Quote](#)

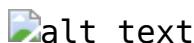
An In-depth Technical Guide to 2-Chloro-3,4-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 150444-93-2 Molecular Formula: C₇H₃ClF₂O₂ Molecular Weight: 192.55 g/mol

This technical guide provides a comprehensive overview of the available safety, physicochemical, and preliminary toxicological data for **2-Chloro-3,4-difluorobenzoic acid**. Due to the limited availability of a complete, experimentally verified Material Safety Data Sheet (MSDS) for this specific compound, this document collates predicted data from various chemical suppliers and incorporates general experimental protocols for analogous benzoic acid derivatives.

Physicochemical Data


The following table summarizes the available quantitative data for **2-Chloro-3,4-difluorobenzoic acid**. It is important to note that much of this data is predicted and has not been experimentally verified.

Property	Value	Source
Physical State	Solid	Supplier Data
Melting Point	Not Available	Not Available
Boiling Point	277.9 ± 35.0 °C (Predicted)	Supplier Data
Density	1.573 ± 0.06 g/cm³ (Predicted)	Supplier Data
Flash Point	121.9 ± 25.9 °C (Predicted)	Supplier Data
Solubility	No Data Available	Not Available

Safety and Hazard Information

While a specific, official MSDS for **2-Chloro-3,4-difluorobenzoic acid** is not publicly available, information from suppliers and data for structurally similar compounds suggest the following potential hazards.

Pictograms:

Signal Word: Warning

General Hazard Statements for Similar Compounds:

- Harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Precautionary Statements:

- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.

- Do not eat, drink or smoke when using this product.
- Use only outdoors or in a well-ventilated area.
- Wear protective gloves/eye protection/face protection.
- IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
- IF ON SKIN: Wash with plenty of soap and water.
- IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Store in a well-ventilated place. Keep container tightly closed.
- Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

No specific experimental toxicological data, such as LD50 or LC50 values, for **2-Chloro-3,4-difluorobenzoic acid** has been found in the public domain. Toxicological assessments should be conducted by qualified professionals before handling. General toxicological testing protocols are outlined below.

Experimental Protocols

Detailed experimental protocols for determining the specific physicochemical and toxicological properties of **2-Chloro-3,4-difluorobenzoic acid** are not available. However, standard methodologies for similar organic compounds can be adapted.

Determination of Melting Point (General Procedure)

The melting point of a solid compound can be determined using a capillary tube method with a melting point apparatus.[\[1\]](#)[\[2\]](#)

- Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the substance. A narrow melting range is indicative of a pure compound.[\[1\]](#)

Determination of Boiling Point (General Procedure for Organic Compounds)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

The boiling point can be determined using a micro-method with a Thiele tube or a similar apparatus.

- Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
- Apparatus Setup: The test tube is attached to a thermometer and heated in a liquid bath (such as paraffin oil) within a Thiele tube to ensure uniform heating.
- Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary.
- Observation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
[\[3\]](#)

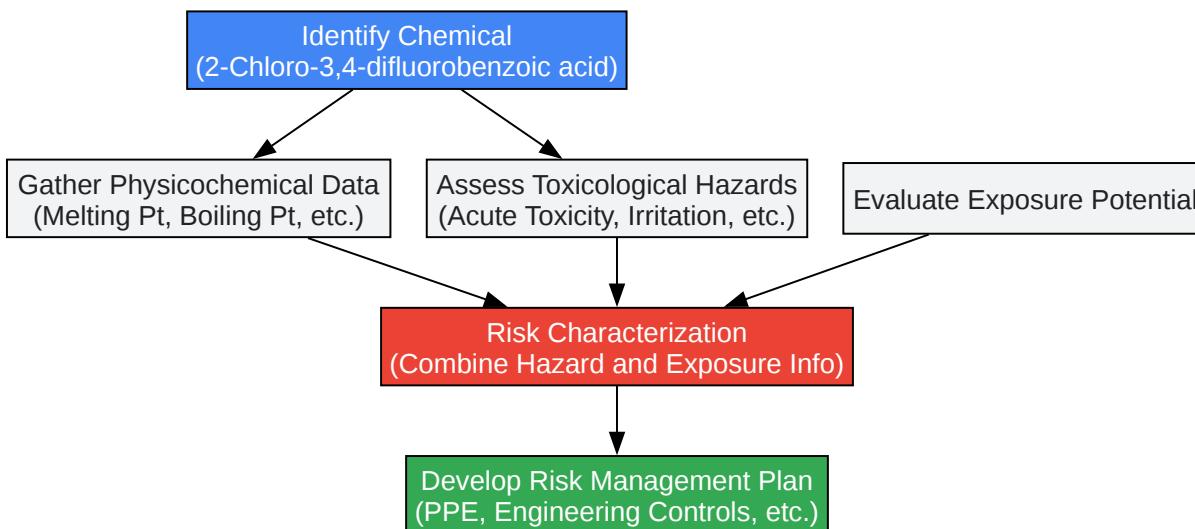
Acute Oral Toxicity Testing (Based on OECD Guidelines) [\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Acute oral toxicity is typically determined using standardized procedures such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425) are commonly used.^{[4][5][6]} These studies involve the administration of the substance to animals (usually rats) to determine the dose that causes mortality or evident toxicity.^{[4][5]}

General Steps:

- Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
- Administration: A single dose of the substance is administered to the animals by gavage.
- Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. Body weight changes and any abnormal clinical signs are recorded.
- Data Analysis: The results are used to determine the LD50 (the dose that is lethal to 50% of the test population) or to classify the substance into a toxicity category.

Biological Activity and Signaling Pathways


Currently, there is no specific information available in the scientific literature regarding the biological activity, metabolic pathways, or effects on cellular signaling of **2-Chloro-3,4-difluorobenzoic acid**. Research on the biological effects of structurally related benzoic acid derivatives has explored their potential as antimicrobial and anticancer agents, often through mechanisms involving enzyme inhibition or disruption of cellular membranes.^[7] For instance, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), leading to the retardation of cancer cell growth.^[7] The metabolism of chlorobenzoic acids in rats has been shown to primarily involve glycine conjugation followed by urinary excretion.^[8]

Visualizations

As no specific signaling pathways or complex experimental workflows for **2-Chloro-3,4-difluorobenzoic acid** have been described in the available literature, the following diagrams illustrate general laboratory safety procedures and a generic workflow for chemical safety assessment.

[Click to download full resolution via product page](#)

Caption: General laboratory workflow for handling chemical solids.

[Click to download full resolution via product page](#)

Caption: Logical flow for a chemical safety risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. community.wvu.edu [community.wvu.edu]
- 2. Melting Point determination- Acetanilide, Benzoic Acid and Salicylic Acid | PPTX [slideshare.net]
- 3. Video: Boiling Points - Concept [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism and excretion of [14c] 2- and 4-chlorobenzoic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-3,4-difluorobenzoic acid material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b168398#2-chloro-3-4-difluorobenzoic-acid-material-safety-data-sheet-msds\]](https://www.benchchem.com/product/b168398#2-chloro-3-4-difluorobenzoic-acid-material-safety-data-sheet-msds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com